molecular formula C11H9ClO3 B1454094 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1339431-13-8

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B1454094
CAS No.: 1339431-13-8
M. Wt: 224.64 g/mol
InChI Key: UBHNXRMPZIWOIC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base can yield the desired cyclobutane derivative. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine, followed by acidification to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with the chlorine atom at the para position.

    1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid: Bromine substituent instead of chlorine.

    1-(3-Methylphenyl)-3-oxocyclobutane-1-carboxylic acid: Methyl group instead of chlorine.

Uniqueness: 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHNXRMPZIWOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 2
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 3
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 4
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 5
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
Reactant of Route 6
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid

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